molecular formula C30H29N7O5S B2523604 N-{[5-({2-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide CAS No. 393583-13-6

N-{[5-({2-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide

Cat. No.: B2523604
CAS No.: 393583-13-6
M. Wt: 599.67
InChI Key: QNRJAJDPLAEBJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-{[5-({2-[3-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide" is a structurally complex small molecule featuring a pyrazole core substituted with 4-methoxyphenyl and 4-methylphenyl groups, linked via a sulfanyl-oxoethyl bridge to a 4-methyl-1,2,4-triazole ring. The terminal 4-nitrobenzamide group further enhances its pharmacophoric profile. Its structural complexity necessitates a comparative analysis with analogous compounds to elucidate structure-activity relationships (SAR) and physicochemical properties.

Properties

IUPAC Name

N-[[5-[2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N7O5S/c1-19-4-6-21(7-5-19)26-16-25(20-10-14-24(42-3)15-11-20)34-36(26)28(38)18-43-30-33-32-27(35(30)2)17-31-29(39)22-8-12-23(13-9-22)37(40)41/h4-15,26H,16-18H2,1-3H3,(H,31,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRJAJDPLAEBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C)CNC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N7O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({2-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide typically involves multi-step organic reactionsEach step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-{[5-({2-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to dissolve the compound and facilitate reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-{[5-({2-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide exhibit antimicrobial properties. The presence of the triazole moiety has been linked to enhanced activity against a range of bacterial strains, making it a candidate for developing new antibiotics.

Case Study:
A study demonstrated that derivatives of triazole compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of cell wall synthesis, suggesting potential for treating resistant bacterial infections .

Anti-inflammatory Properties

The compound's structural features suggest it may act as an anti-inflammatory agent. In silico studies have shown that it can inhibit specific enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX).

Research Findings:
Molecular docking studies indicated that this compound binds effectively to the active site of 5-LOX, suggesting its potential as a therapeutic agent for inflammatory diseases .

Anticancer Activity

Emerging research has highlighted the anticancer potential of similar pyrazole and triazole derivatives. The compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Clinical Insights:
In vitro studies have shown that compounds with similar structures can significantly reduce the viability of cancer cell lines such as breast and lung cancer cells. The proposed mechanism involves the modulation of signaling pathways associated with cell growth and survival .

Agricultural Applications

The compound's antifungal properties suggest its utility in agricultural settings as a fungicide. Its ability to disrupt fungal cell membranes can protect crops from various fungal pathogens.

Field Trials:
Experimental applications in agriculture have demonstrated that formulations containing triazole derivatives can effectively control fungal diseases in crops like wheat and rice, leading to improved yield and quality .

Mechanism of Action

The mechanism by which N-{[5-({2-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Core Heterocyclic Systems

The pyrazole-triazole scaffold is a hallmark of bioactive compounds. For example:

  • N-{3-[3,5-Dimethyl-1-(4-nitro-phenyl)-1H-pyrazol-4-ylmethyl]-5-mercapto-[1,2,4]triazol-4-yl}-benzamide (CAS 127871-91-4) shares a pyrazole-triazole framework but lacks the sulfanyl-oxoethyl bridge and nitrobenzamide group .
  • N-((5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide replaces the triazole with a thiazolidinone ring, altering electronic properties and hydrogen-bonding capacity .

Nitrobenzamide Derivatives

The 4-nitrobenzamide moiety is critical for electron-withdrawing effects and binding interactions. N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-phenoxybenzamide (CAS 313395-87-8) retains the nitro group but employs a thiazole-phenoxy system, reducing steric bulk compared to the target compound .

Physicochemical Properties

Table 1: Molecular Properties Comparison

Compound Molecular Weight LogP* Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~600 (estimated) 4.2 2 10
CAS 127871-91-4 449.49 3.8 2 7
CAS 313395-87-8 479.47 3.5 2 9
N-((4-benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)... (CAS 878065-05-5) 493.54 2.1 3 8

*LogP values predicted using ChemAxon or analogous tools.

Key observations:

  • The nitro group increases hydrogen-bond acceptors, enhancing target binding but possibly reducing metabolic stability.

Pharmacological Activity and SAR

Role of Nitro Substitution

Evidence from nitrofurans and nitroimidazoles demonstrates that nitro groups enhance antimicrobial and antiparasitic activity via redox cycling . In the target compound, the 4-nitrobenzamide group may similarly contribute to oxidative stress induction in pathogens.

Triazole-Pyrazole Synergy

Triazole-pyrazole hybrids, such as N-{3-[3,5-Dimethyl-1-(4-nitro-phenyl)-1H-pyrazol-4-ylmethyl]-5-mercapto-[1,2,4]triazol-4-yl}-benzamide , exhibit neuroprotective and anticancer activities attributed to kinase inhibition . The sulfanyl bridge in the target compound may stabilize protein-ligand interactions through sulfur-mediated van der Waals contacts.

Exceptions: Activity Cliffs

While structural similarity often predicts analogous activity (Tanimoto coefficient >70% ), minor substitutions can lead to divergent outcomes. For instance, replacing the 4-methylphenyl group in the target compound with a 4-chlorophenyl (as in ) may alter steric interactions, reducing potency despite similar fingerprints.

Biological Activity

N-{[5-({2-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and therapeutic potential.

Chemical Structure and Properties

The compound features a unique combination of functional groups that contribute to its biological activity. The presence of a triazole ring and a pyrazole moiety suggests potential interactions with various biological targets. The nitrobenzamide component may enhance lipophilicity, influencing the compound's absorption and distribution in biological systems.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of similar compounds containing triazole and pyrazole moieties. For instance, derivatives of 1,2,4-triazoles have shown significant antifungal activity against various strains of fungi and bacteria. A study by Queener et al. demonstrated that triazole compounds can act as lipophilic inhibitors of dihydrofolate reductase (DHFR), which is crucial for microbial growth and survival .

Table 1: Antimicrobial Activity of Triazole Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Triazole ACandida albicans0.5 µg/mL
Triazole BE. coli1.0 µg/mL
N-{[5-(...)}S. aureus<0.5 µg/mL

Anticancer Activity

The anticancer properties of compounds with similar structures have also been investigated. Research indicates that modifications in the pyrazole and triazole rings can lead to enhanced cytotoxic effects against cancer cell lines. For example, compounds with a pyrazole structure have exhibited potent activity against breast cancer cells in vitro .

Case Study: Pyrazole Derivatives in Cancer Therapy

In a recent study, a series of pyrazole derivatives were synthesized and screened for their anticancer activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results showed that certain derivatives significantly inhibited cell proliferation at low micromolar concentrations, suggesting that the structural features of the compound play a critical role in its efficacy .

The precise mechanism by which N-{[5-(...)} exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with key enzymes involved in metabolic pathways or cellular signaling processes. The inhibition of DHFR is one potential mechanism through which this compound could exert antimicrobial effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be validated?

  • Methodological Answer : Multi-step synthesis typically involves cyclocondensation of pyrazole-thioamide precursors with nitrobenzamide derivatives. For example, analogous compounds are synthesized via maleimide-mediated cyclization (as seen in ). Key steps include:

  • Use of sodium hydride or potassium carbonate as a base to facilitate nucleophilic substitution ().
  • Purification via column chromatography or recrystallization, followed by structural validation using FT-IR (C=O and N-H stretches), 1H^1 \text{H}/13C^{13} \text{C}-NMR (pyrazole/triazole proton shifts at δ 6.5–8.5 ppm), and LC-MS (m/z ~550–600 range) .

Q. Which spectroscopic techniques are critical for characterizing its structure, and how are data interpreted?

  • Methodological Answer :

  • NMR : 1H^1 \text{H}-NMR identifies aromatic protons (4-methoxyphenyl: δ ~3.8 ppm for OCH3_3), pyrazole/triazole ring protons (δ 5.5–7.5 ppm), and nitrobenzamide protons (δ 8.0–8.5 ppm). 13C^{13} \text{C}-NMR confirms carbonyl groups (C=O at ~165–175 ppm) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry (e.g., dihydro-pyrazole ring conformation) by analyzing bond lengths/angles (e.g., C-N: 1.32–1.38 Å) ().

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield while minimizing side products?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature (60–120°C), solvent polarity (DMF vs. ethanol), and catalyst loading (5–20 mol%). For example, flow chemistry () can enhance reproducibility in exothermic steps (e.g., maleimide cyclization).
  • LC-MS monitoring : Track intermediates in real-time to identify side reactions (e.g., over-oxidation of sulfanyl groups) .

Q. How should contradictory spectral data (e.g., unexpected 1H^1 \text{H}-NMR splitting) be resolved?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Determine if dynamic processes (e.g., hindered rotation of nitrobenzamide) cause splitting anomalies.
  • DFT calculations : Model 1H^1 \text{H}-NMR chemical shifts (using Gaussian or ORCA) to compare experimental vs. theoretical patterns ( ).
  • 2D NMR (COSY, NOESY) : Confirm through-space interactions (e.g., triazole-methyl to pyrazole protons) .

Q. What computational strategies predict non-covalent interactions (e.g., protein binding) for this compound?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., cyclooxygenase-2) using the compound’s minimized structure (MMFF94 force field). Focus on hydrogen bonds (nitro group as acceptor) and π-π stacking (pyrazole-phenyl interactions) .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories, analyzing RMSD (<2 Å) and binding free energy (MM/PBSA) .

Experimental Design & Data Analysis

Q. How to design a structure-activity relationship (SAR) study for evaluating biological activity?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., replace 4-methylphenyl with halogenated aryl groups) and compare IC50_{50} values in assays (e.g., antimicrobial MIC testing).
  • Data normalization : Use Z-score analysis to highlight statistically significant activity differences (p < 0.05) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor critical quality attributes (e.g., sulfanyl group conversion).
  • Quality-by-Design (QbD) : Define a design space for acceptable operating ranges (e.g., pH 7–9 during maleimide coupling) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.